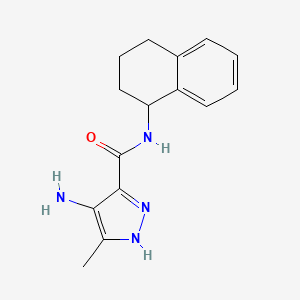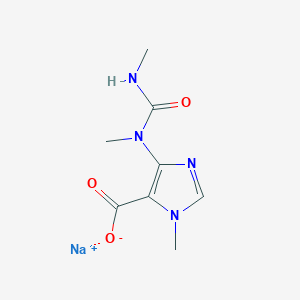
2-Decyldodecanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyldodecanoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals. This particular ester is synthesized from 2-decyldodecanoic acid and ethanol, resulting in a compound with unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Decyldodecanoic Acid Ethyl Ester can be synthesized through the esterification of 2-decyldodecanoic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Decyldodecanoic Acid+EthanolH2SO42-Decyldodecanoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The ester is then purified through distillation or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and efficiency. Industrial processes may also employ alternative catalysts and solvents to enhance the reaction rate and reduce costs.
化学反应分析
Types of Reactions
2-Decyldodecanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-decyldodecanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-Decyldodecanoic acid and ethanol.
Reduction: 2-Decyldodecanol.
Transesterification: A different ester and ethanol.
科学研究应用
2-Decyldodecanoic Acid Ethyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
作用机制
The mechanism of action of 2-Decyldodecanoic Acid Ethyl Ester involves its interaction with biological molecules and enzymes. As an ester, it can undergo hydrolysis to release 2-decyldodecanoic acid, which may interact with cellular pathways and molecular targets. The exact pathways and targets depend on the specific biological context and application.
相似化合物的比较
2-Decyldodecanoic Acid Ethyl Ester can be compared with other esters such as:
Ethyl Acetate: A common solvent with a simpler structure.
Methyl Butanoate: Known for its fruity aroma and used in flavorings.
Octyl Ethanoate: Used in perfumes and has a pleasant fragrance.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters.
Conclusion
This compound is a versatile compound with significant applications in various fields
属性
分子式 |
C24H48O2 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC 名称 |
ethyl 2-decyldodecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-11-13-15-17-19-21-23(24(25)26-6-3)22-20-18-16-14-12-10-8-5-2/h23H,4-22H2,1-3H3 |
InChI 键 |
MGYWXWOXEREMME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
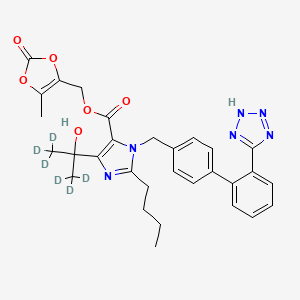
![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
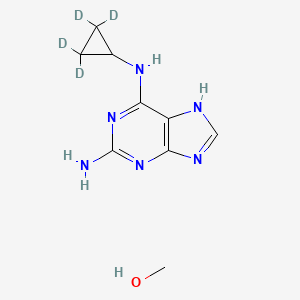
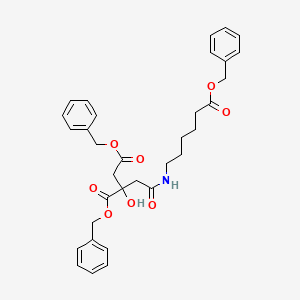
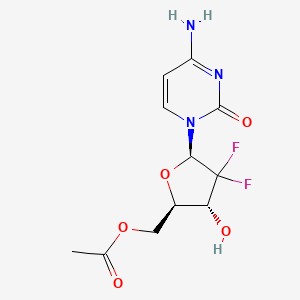
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
